molecular formula C20H21N2O11S2+ B12277593 Diazanium;(3-oxo-6'-sulfooxyspiro[3a,7a-dihydro-2-benzofuran-1,9'-xanthene]-3'-yl) sulfate

Diazanium;(3-oxo-6'-sulfooxyspiro[3a,7a-dihydro-2-benzofuran-1,9'-xanthene]-3'-yl) sulfate

Cat. No.: B12277593
M. Wt: 529.5 g/mol
InChI Key: BDEDUVFAQFJRKE-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Forced degradation studies involve exposing drug substances and products to conditions more severe than accelerated conditions. This process generates degradation products that can be studied to determine the stability of the molecule . The conditions used in these studies include high temperature, high humidity, oxidation, photolysis, and hydrolysis .

Industrial Production Methods

In the pharmaceutical industry, forced degradation studies are conducted to develop stability-indicating analytical methods. These methods help in selecting proper formulations, packaging, storage conditions, and shelf life for drug products . The studies are also used to validate the stability-indicating procedures used during drug development .

Comparison with Similar Compounds

Forced degradation studies are unique in their ability to provide comprehensive information about the stability and degradation pathways of drug compounds. Similar studies include stress testing, stress studies, stress decomposition studies, and forced decomposition studies . forced degradation studies are more severe and generate a broader range of degradation products, providing a more detailed understanding of the stability of the molecule .

List of Similar Compounds

Properties

Molecular Formula

C20H21N2O11S2+

Molecular Weight

529.5 g/mol

IUPAC Name

diazanium;(3-oxo-6'-sulfooxyspiro[3a,7a-dihydro-2-benzofuran-1,9'-xanthene]-3'-yl) sulfate

InChI

InChI=1S/C20H14O11S2.2H3N/c21-19-13-3-1-2-4-14(13)20(29-19)15-7-5-11(30-32(22,23)24)9-17(15)28-18-10-12(6-8-16(18)20)31-33(25,26)27;;/h1-10,13-14H,(H,22,23,24)(H,25,26,27);2*1H3/p+1

InChI Key

BDEDUVFAQFJRKE-UHFFFAOYSA-O

Canonical SMILES

C1=CC2C(C=C1)C3(C4=C(C=C(C=C4)OS(=O)(=O)O)OC5=C3C=CC(=C5)OS(=O)(=O)[O-])OC2=O.[NH4+].[NH4+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.